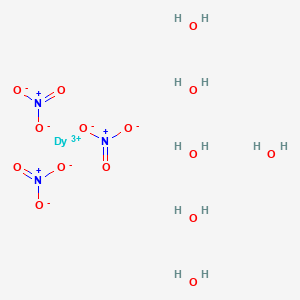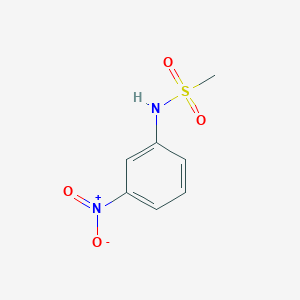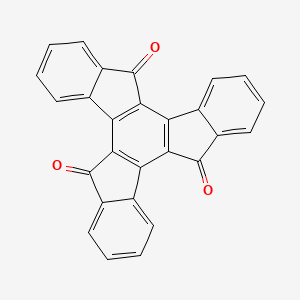
Truxenone
Übersicht
Beschreibung
Truxenone is a chemical compound with the empirical formula C27H12O3 and a molecular weight of 384.38 . It’s a product of the triple condensation of indanone . Truxenone is considered as a keto-functionalised fullerene partial structure .
Synthesis Analysis
Truxenone can be synthesized from the Knoevenagel reaction between the 5-hexyl-2-thienyl-substituted truxenone and ethyl cyanoacetate . Another synthesis method involves bromination of 5-bromo-indan-1-one followed by thermal trimerisation .
Molecular Structure Analysis
Truxenone has a complex molecular structure. It forms complexes where three metal fragments can bind either to the peripheral arene rings or to the five-membered rings . These can be interconverted via η6 ↔ η5 haptotropic shifts .
Chemical Reactions Analysis
Truxenone derivatives are investigated as fullerene alternatives in organic photovoltaic applications . They have easily tunable absorption profiles, more than ten-fold higher absorptivities than PCBM, and slightly higher electron affinities than PCBM .
Physical And Chemical Properties Analysis
Truxenone has a melting point of over 300°C . It is highly soluble in many common organic solvents and highly absorptive in most of the ultraviolet-visible region of the spectrum .
Wissenschaftliche Forschungsanwendungen
Humidity Sensing
Truxenone has been utilized as a building block in the synthesis of novel covalent organic frameworks (COFs) . These COFs, specifically COF-TXDBA , exhibit a high surface area and have shown great potential in humidity sensing . The nanochannels in the COF structure allow for efficient interactions with water molecules, resulting in a significant change in impedance over a wide range of relative humidity, with fast response and recovery times .
Photocatalytic Hydrogen Evolution
In the field of renewable energy, truxenone-based COFs have been designed to regulate local polarization, which significantly boosts photocatalytic hydrogen evolution . By adjusting the structure and dipole of the monomers at the molecular level, these COFs can achieve a high hydrogen evolution rate, marking a substantial improvement in performance compared to other COF structures .
Organic Photovoltaics
Truxenone derivatives have been explored as alternatives to fullerenes in organic photovoltaic applications. These electron-deficient molecules possess tunable absorption profiles and higher absorptivities, making them promising candidates for enhancing the efficiency of organic solar cells .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene-9,18,27-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H12O3/c28-25-16-10-4-1-7-13(16)19-22(25)20-15-9-3-6-12-18(15)27(30)24(20)21-14-8-2-5-11-17(14)26(29)23(19)21/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDIUMGCHZHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C4=C(C5=C3C(=O)C6=CC=CC=C65)C(=O)C7=CC=CC=C74 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327556 | |
| Record name | NSC666122 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Truxenone | |
CAS RN |
4430-15-3 | |
| Record name | NSC666122 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of truxenone?
A1: Truxenone, also known as diindeno[1,2-a;1′,2′-c]fluorene-5,10,15-trione, possesses a unique, planar, C3-symmetric structure with a central aromatic core composed of three indenone units fused together. []
Q2: What is the significance of truxenone's C3 symmetry?
A2: The C3 symmetry of truxenone is crucial for its self-assembly properties, enabling it to form ordered structures both in solution and on surfaces. [, , ] This makes truxenone a promising building block for supramolecular structures and organic electronic materials.
Q3: How do the electronic properties of truxenone compare to fullerene derivatives?
A3: Truxenone derivatives exhibit electron-deficient characteristics, making them suitable electron acceptors in organic photovoltaic devices. They possess similar electron affinities to fullerene derivatives like PCBM but boast significantly higher absorptivities and easily tunable absorption profiles. [, ]
Q4: What are the potential advantages of using truxenone derivatives over fullerenes in organic photovoltaics?
A4: Compared to fullerene-based acceptors, truxenone derivatives offer several advantages, including: * Enhanced light absorption: Truxenone derivatives display over ten times higher absorptivities than PCBM, enabling more efficient light harvesting in solar cells. [] * Tunable energy levels: The optoelectronic properties of truxenone derivatives can be easily fine-tuned by modifying the substituents on the core structure. [, ] * Defined redox behavior: These compounds exhibit well-defined and reversible reductive characteristics, crucial for efficient charge transfer processes in photovoltaic devices. []
Q5: What is the significance of the hydrogen bonding network observed in truxenone assemblies?
A5: The hydrogen bonding network formed between truxenone molecules on surfaces like highly oriented pyrolytic graphite (HOPG) contributes to the formation of large and near-perfect domains with excellent stability. [] This ordered arrangement is highly desirable for various applications, including molecular electronics and sensing.
Q6: How does truxenone self-assemble on surfaces?
A6: Truxenone exhibits diverse self-assembly behavior on surfaces, forming various two-dimensional supramolecular structures depending on the specific substrate and conditions. [] For instance, on Cu(111), truxenone forms both discrete islands and commensurate epitaxial monolayers. [, ]
Q7: Can the self-assembly of truxenone be controlled?
A7: Yes, the self-assembly of truxenone can be influenced by several factors, including:* Substrate: The choice of substrate directly impacts the packing motif of truxenone, leading to different two-dimensional structures. [, ]* Coverage: The density of truxenone molecules on the surface can affect the resulting packing arrangements, with distinct structures observed at low and high coverage. []* Presence of other molecules: Co-deposition with other molecules, such as copper phthalocyanine, can lead to the formation of binary superstructures with tunable molecular ratios. [, ]* Alkyl chain substitution: The pattern of alkyl chain substitution on the truxenone core significantly impacts both two-dimensional and three-dimensional self-assembly, affecting the packing arrangements and mesophase behavior. []
Q8: What is the role of truxenone in templated growth?
A8: Truxenone monolayers on suitable substrates, like Cu(111), can act as templates for the epitaxial growth of other molecules, such as C60 fullerene. [] This templating ability arises from the commensurate relationship between the molecular arrangement of truxenone and the substrate lattice.
Q9: How does truxenone contribute to the formation of chiral hierarchical structures?
A9: Truxenone, when combined with other molecules like copper phthalocyanine and trimesic acid homologues, can form intricate chiral hierarchical structures on surfaces. [, ] The specific interactions between the components and the underlying substrate drive the self-assembly process, leading to complex flower-like architectures with tunable pore sizes and chirality.
Q10: What are the potential applications of truxenone and its derivatives?
A10: Due to their unique properties, truxenone and its derivatives hold promise for diverse applications, including:* Organic photovoltaics: As efficient electron acceptors, truxenone derivatives can be utilized in organic solar cells to improve light harvesting and charge transport. [, , ]* Organic field-effect transistors (OFETs): The self-assembly properties of truxenone derivatives make them attractive for creating ordered thin films for use in OFETs. []* Sensors: Truxenone-based materials can serve as platforms for developing sensors for various analytes, with potential applications in environmental monitoring and biomedical diagnostics. [, ]* Nonlinear optics: The large first hyperpolarizabilities exhibited by some truxenone derivatives make them potential candidates for nonlinear optical applications. [, ]* Catalysis: Truxenone derivatives, particularly those incorporating metal centers, can be explored as potential catalysts for organic reactions. []
Q11: What are the challenges associated with using truxenone in practical applications?
A11: While promising, the use of truxenone in real-world applications faces challenges:* Synthesis and purification: Synthesizing specific truxenone derivatives with desired properties can be complex and require multi-step procedures. [, , ]* Stability: While truxenone itself is relatively stable, the stability of its derivatives can vary depending on the substituents. [] Further research is needed to enhance their long-term stability for device applications.* Processing: Developing efficient and scalable methods for processing truxenone-based materials into thin films or other desired forms is crucial for their practical implementation.
Q12: What insights have computational studies provided into the properties of truxenone?
A12: Computational methods like Density Functional Theory (DFT) have been instrumental in:* Understanding adsorption behavior: DFT calculations helped determine the preferred adsorption sites of truxenone on different surfaces, providing insights into its self-assembly mechanisms. [, ]* Explaining electronic properties: Calculations have elucidated the electronic structure of truxenone derivatives, rationalizing their observed electron-accepting capabilities and charge transport properties. [, ]* Predicting optical properties: Theoretical studies have aided in understanding the relationship between the structure of truxenone derivatives and their linear and nonlinear optical properties, guiding the design of new materials with tailored properties. [, , ]
Q13: How do structural modifications of truxenone influence its properties?
A13: Introducing various substituents onto the truxenone core can significantly alter its properties:* Electronic properties: Electron-donating or -withdrawing groups can tune the HOMO and LUMO energy levels, impacting its redox potential and charge transport characteristics. [, ]* Solubility: The addition of alkyl chains or other solubilizing groups can improve solubility in organic solvents, which is crucial for solution-processing techniques. [, ]* Self-assembly: Different substituents can influence the intermolecular interactions and packing arrangements of truxenone molecules, leading to distinct self-assembled structures. [, ]
Q14: Are there any QSAR models available for truxenone derivatives?
A14: While specific QSAR models for truxenone are limited, the structure-property relationships are actively being investigated. [] The growing body of experimental and computational data will facilitate the development of more accurate QSAR models, enabling the prediction of properties and rational design of new truxenone derivatives with optimized performance.
Q15: What is known about the environmental impact and degradation of truxenone?
A15: Currently, there is limited information available on the environmental fate and ecotoxicological effects of truxenone and its derivatives. Further research is necessary to assess their potential risks to the environment and develop appropriate waste management strategies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



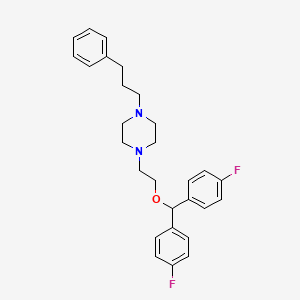
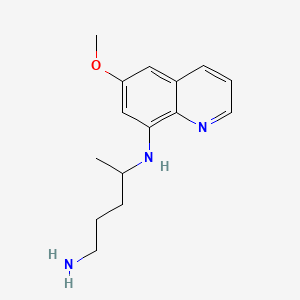


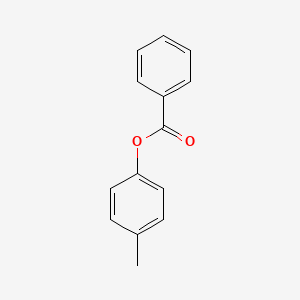




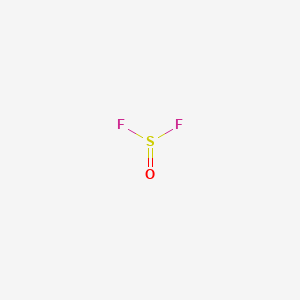
![Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584707.png)
